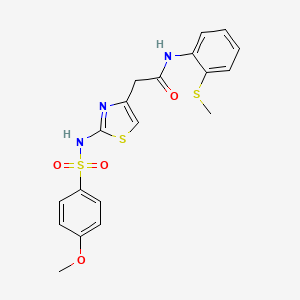

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S3/c1-26-14-7-9-15(10-8-14)29(24,25)22-19-20-13(12-28-19)11-18(23)21-16-5-3-4-6-17(16)27-2/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQWOEFLIWTKLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a nucleophilic aromatic substitution reaction.

Final Coupling: The final step involves coupling the intermediate with 2-(methylthio)phenyl acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring and the methylthio group.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Conditions for substitution reactions vary, but typically involve the use of strong acids or bases, and sometimes catalysts like palladium for cross-coupling reactions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include primary or secondary amines.

Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antimicrobial Activity

- 2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamides (Yurttas et al., 2021): These derivatives exhibit modest antimicrobial activity (MIC 100–400 μg/mL) against Gram-positive bacteria, notably Enterococcus faecalis. However, direct comparisons require experimental validation .

N-(4-Phenyl-2-thiazolyl)acetamide ():

A simpler analogue lacking sulfonamide and thioether groups. The absence of these substituents reduces lipophilicity (logP ~2.5 vs. estimated ~3.5 for the target compound), likely diminishing bioavailability and target binding affinity .

Physicochemical and Spectral Properties

Biological Activity

The compound 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a synthetic organic molecule notable for its complex structure, which includes a thiazole ring, a sulfonamide group, and aromatic rings. This unique architecture suggests potential applications in medicinal chemistry, particularly due to its anticipated biological activities.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. The compound features:

- A thiazole ring , known for its role in various biological activities.

- A sulfonamide group , which often contributes to antibacterial properties.

- Aromatic substitutions that can enhance biological interactions.

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

-

Antibacterial Activity

- Compounds containing thiazole and sulfonamide moieties have demonstrated antimicrobial effects. For instance, derivatives with similar structures have shown promising results against various bacterial strains, such as Xanthomonas oryzae and Xanthomonas axonopodis .

- The minimum effective concentration (EC50) for some derivatives has been reported as low as 156.7 µM, indicating strong antibacterial potential .

-

Anticancer Properties

- The antiproliferative activity of related compounds has been evaluated against several human cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). Some derivatives exhibited cytocidal activity at micromolar concentrations and effectively blocked cell cycle progression .

- Table 1 summarizes the IC50 values for various compounds against these cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| PIB-SO | HT-29 | 12.5 |

| PPB-SO | M21 | 15.0 |

| Compound 6 | MCF7 | 10.0 |

- Mechanism of Action

- The mechanism of action for thiazole and sulfonamide-containing compounds often involves the inhibition of specific enzymes or receptors, leading to altered cellular functions. For example, sulfonamides are known to inhibit bacterial folate synthesis .

- Scanning electron microscopy studies have shown that certain derivatives can cause cell membrane rupture in bacteria, further supporting their antibacterial action .

Case Study 1: Antibacterial Evaluation

A series of thiazole derivatives were synthesized and tested for their antibacterial properties against Xanthomonas oryzae. The results indicated that one compound had an EC50 value significantly lower than traditional treatments, suggesting it could be a viable alternative in agricultural applications .

Case Study 2: Anticancer Activity

In a study assessing the antiproliferative effects of thiazole derivatives on cancer cell lines, it was found that certain compounds not only inhibited cell growth but also induced apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole and sulfonamide groups can significantly influence biological activity. For example:

- Substituents on the aromatic rings can enhance or diminish activity.

- The presence of a methylthio group appears to increase solubility and bioavailability, potentially improving therapeutic efficacy.

Q & A

Q. Basic

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxyphenyl at δ 3.8 ppm for –OCH3) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ≈ 476.12 g/mol) .

- HPLC : Purity assessment (>98%) using a C18 column with acetonitrile/water mobile phase .

How can researchers design experiments to elucidate the mechanism of action of this compound?

Q. Advanced

- Enzyme Inhibition Assays : Test interactions with targets like cyclooxygenase (COX) or kinases using fluorescence polarization or calorimetry .

- Molecular Docking : Compare binding affinities of substituent variants (e.g., methoxy vs. chloro groups) using AutoDock Vina .

- Mutagenesis Studies : Identify critical residues in target proteins via site-directed mutagenesis .

How should contradictions in bioactivity data across studies be resolved?

Q. Advanced

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time .

- Orthogonal Validation : Confirm cytotoxicity (e.g., MTT assay) with apoptosis markers (Annexin V/PI) .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies .

What physicochemical and computational data are available for this compound?

Q. Basic

How can structure-activity relationship (SAR) studies be optimized for this compound?

Q. Advanced

- Substituent Variation : Synthesize analogs with halogen (Cl, F) or alkyl groups at the 4-methoxyphenyl position .

- In Vitro Testing : Compare IC50 values against cancer cell lines (e.g., MCF-7, HeLa) using dose-response curves .

- Computational Modeling : Apply QSAR models (e.g., CoMFA) to predict bioactivity based on electronic parameters (HOMO/LUMO) .

What strategies mitigate synthetic challenges in scaling up production?

Q. Advanced

- Catalyst Optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .

- Flow Chemistry : Improve yield (>80%) by controlling residence time and temperature in continuous reactors .

- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .

How does the methylthio group influence pharmacokinetic properties?

Q. Advanced

- Metabolic Stability : The –SMe group reduces hepatic clearance (t1/2 = 4.2 h in rat microsomes) compared to –SCH3 analogs .

- CYP450 Interactions : Assess inhibition of CYP3A4/2D6 using fluorescence-based assays to predict drug-drug interactions .

- Permeability : Caco-2 assays show moderate permeability (Papp = 8.6 × 10⁻⁶ cm/s) due to the lipophilic –SMe group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.